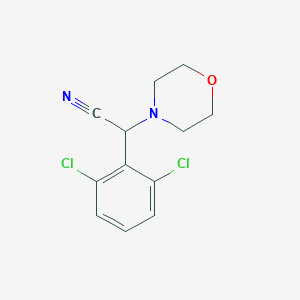
(2,6-dichlorophenyl)(4-morpholinyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-dichlorophenyl)(4-morpholinyl)acetonitrile is a chemical compound with the molecular formula C12H12Cl2N2O It is characterized by the presence of a morpholine ring attached to a 2,6-dichlorophenyl group via an acetonitrile linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dichlorophenyl)(4-morpholinyl)acetonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the morpholine ring displaces the nitrile group on the 2,6-dichlorobenzonitrile, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2,6-dichlorophenyl)(4-morpholinyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,6-dichlorophenyl)(4-morpholinyl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonyl reductase.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,6-dichlorophenyl)(4-morpholinyl)acetonitrile involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonyl reductase, preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to the accumulation of specific substrates or the reduction of harmful byproducts, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzonitrile: A precursor in the synthesis of (2,6-dichlorophenyl)(4-morpholinyl)acetonitrile.
Morpholinoacetonitrile: Lacks the dichlorophenyl group but shares the morpholine and acetonitrile moieties.
2,6-Dichlorophenylacetonitrile: Similar structure but without the morpholine ring.
Uniqueness
This compound is unique due to the combination of the 2,6-dichlorophenyl group and the morpholine ring, which imparts specific chemical and biological properties. This combination enhances its potential as an enzyme inhibitor and its utility in various scientific research applications.
Properties
Molecular Formula |
C12H12Cl2N2O |
|---|---|
Molecular Weight |
271.14 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-2-morpholin-4-ylacetonitrile |
InChI |
InChI=1S/C12H12Cl2N2O/c13-9-2-1-3-10(14)12(9)11(8-15)16-4-6-17-7-5-16/h1-3,11H,4-7H2 |
InChI Key |
LXDHIYRLSSHAER-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(C#N)C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1COCCN1C(C#N)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















